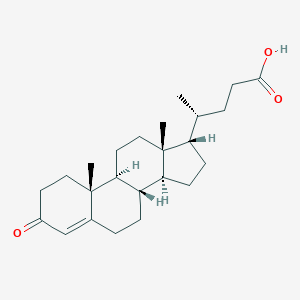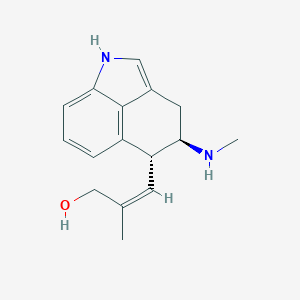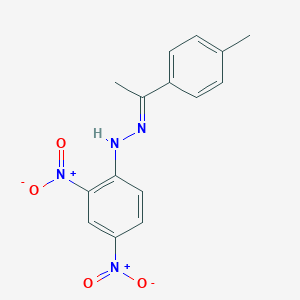![molecular formula C16H16N4O2 B223613 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is a novel compound that has gained attention in the field of scientific research due to its potential applications. This compound has been synthesized using a specific method and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone can induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells or animals. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone. One direction is to further study its mechanism of action to optimize its use in specific applications. Another direction is to test its efficacy in human clinical trials for its potential use as an anticancer, neuroprotective, or anti-inflammatory agent. Additionally, this compound could be modified to improve its potency or selectivity for specific targets.
Synthesemethoden
The synthesis of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone involves the reaction of 4-methoxyphenylhydrazine with 1-(4-chlorobutyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in the presence of a specific catalyst. The resulting compound is then further reacted with ethyl chloroacetate to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and is reproducible.
Wissenschaftliche Forschungsanwendungen
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties and can induce cell death in cancer cells. It has also been studied for its potential use as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
Produktname |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
|---|---|
Molekularformel |
C16H16N4O2 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C16H16N4O2/c1-8-12(9(2)21)13(10-4-6-11(22-3)7-5-10)14-15(17)19-20-16(14)18-8/h4-7H,1-3H3,(H3,17,18,19,20) |
InChI-Schlüssel |
YIHWURHWDCNIBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
Kanonische SMILES |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





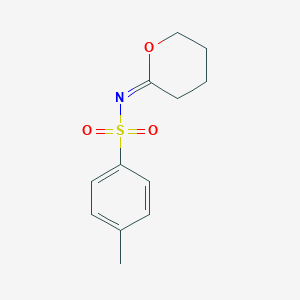
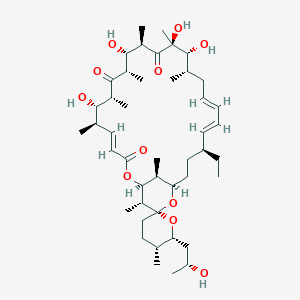
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
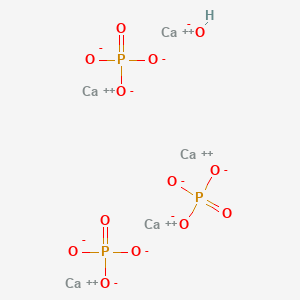
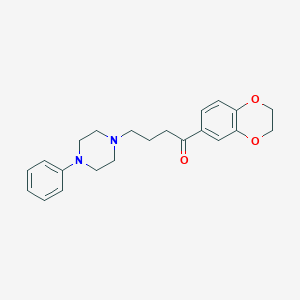
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)

